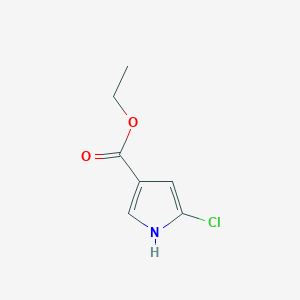

Ethyl 5-chloro-1H-pyrrole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-chloro-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with a pyrrole ring structure It is characterized by the presence of a chlorine atom at the 5-position and an ethyl ester group at the 3-position of the pyrrole ring

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 5-chloro-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-chloro-1H-pyrrole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

化学反応の分析

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 5-chloro-1H-pyrrole-3-carboxylic acid.

-

Conditions :

-

Product : 5-Chloro-1H-pyrrole-3-carboxylic acid (precursor for further derivatization) .

Nucleophilic Substitution at C5

The chlorine atom at position 5 participates in nucleophilic substitution reactions.

-

Reagents : Amines, thiols, or alkoxides.

-

Conditions :

-

Example : Reaction with piperidine yields 5-(piperidin-1-yl)-1H-pyrrole-3-carboxylate .

Reduction of the Ester Group

The ester moiety can be reduced to a primary alcohol.

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Conditions : Anhydrous tetrahydrofuran (THF) or ethanol at 0°C to 20°C.

-

Product : 3-(Hydroxymethyl)-5-chloro-1H-pyrrole.

Electrophilic Aromatic Substitution

The pyrrole ring undergoes electrophilic substitution, though reactivity is moderated by electron-withdrawing groups (Cl, COOEt).

-

Chlorination :

-

Nitration/Sulfonation : Limited by deactivation; requires strong electrophiles or directing groups .

Oxidation Reactions

Selective oxidation targets the pyrrole ring or substituents.

-

Ring Oxidation :

-

Reagent : Ozone or m-CPBA.

-

Product : Pyrrole N-oxide derivatives (requires specific catalysts).

-

-

Ester Oxidation : Rare; typically requires harsh conditions (e.g., KMnO₄ under acidic heat).

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles.

-

Example : Reaction with 2,4,4-trimethoxybutan-1-amine under acid catalysis yields pyrrolo[3,4-b]indol-3-one derivatives .

Cross-Coupling Reactions

The chlorine substituent enables palladium-catalyzed couplings.

-

Suzuki Coupling :

Discussion of Selectivity and Challenges

-

Steric and Electronic Effects : The electron-withdrawing chlorine and ester groups reduce the pyrrole ring’s electron density, necessitating strong electrophiles or catalysts for substitution .

-

Regioselectivity : Electrophilic substitutions favor the C4 position due to directing effects of the C3 ester .

-

Functional Group Compatibility : Reduction of the ester requires anhydrous conditions to avoid competing hydrolysis.

科学的研究の応用

Pharmaceutical Development

Ethyl 5-chloro-1H-pyrrole-3-carboxylate is recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been developed to target specific biological pathways, particularly in cancer therapy. For instance, research has demonstrated that derivatives of this compound exhibit antiproliferative activity against mutant epidermal growth factor receptor and BRAF pathways, showcasing potential for treating specific cancers .

Case Study: Antiproliferative Activity

A series of derivatives were synthesized and tested for their ability to inhibit cancer cell growth. The most potent derivative demonstrated a GI50 value of 29 nM against pancreatic cancer cell lines, outperforming standard treatments like erlotinib .

Organic Synthesis

The compound serves as a crucial building block in organic synthesis, facilitating the creation of complex molecules essential for fine chemicals and agrochemicals. Its unique structure allows chemists to modify it further to develop new compounds with desired properties.

Synthesis Pathway

This compound can be transformed into various derivatives through reactions such as hydrolysis and condensation. These transformations enable the production of compounds with enhanced biological activity or novel material properties .

Material Science

In material science, this compound is utilized in developing new materials, including polymers and coatings. Its chemical properties contribute to improved performance characteristics in these materials.

Application Example

Research has shown that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in protective coatings and advanced composite materials .

Biochemical Research

Researchers utilize this compound in biochemical studies to explore enzyme activities and metabolic pathways. Understanding these processes at the molecular level is critical for developing new therapeutic strategies.

Enzyme Inhibition Studies

Studies have indicated that certain derivatives of this compound exhibit inhibitory effects on specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .

Data Table: Summary of Applications

作用機序

The mechanism of action of ethyl 5-chloro-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the ester group can influence its binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific derivative and its intended use.

類似化合物との比較

Ethyl 5-chloro-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:

Ethyl 3-chloro-1H-pyrrole-2-carboxylate: Similar structure but with the chlorine atom at the 3-position.

Ethyl 1H-pyrrole-3-carboxylate: Lacks the chlorine atom, which can affect its reactivity and biological activity.

5-chloro-1H-pyrrole-3-carboxylic acid: The acid form of the compound, which can undergo different reactions compared to the ester derivative.

生物活性

Ethyl 5-chloro-1H-pyrrole-3-carboxylate (CAS: 2107505-65-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C₇H₈ClN₁O₂

- Molecular Weight : 173.5966 g/mol

- Purity : ≥ 94%

This compound exhibits its biological effects primarily through interaction with various biochemical pathways. The compound's structure allows it to participate in enzyme inhibition and modulation of cellular signaling pathways.

Target Enzymes

- Enzyme Inhibition : Similar derivatives have shown the ability to inhibit specific enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication. For example, related pyrrole compounds demonstrated IC₅₀ values in the low nanomolar range against bacterial strains like E. coli and Staphylococcus aureus .

Biological Activities

This compound has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that compounds with similar structures possess significant antimicrobial properties. This compound is hypothesized to exhibit:

- Antibacterial Effects : Potential activity against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Studies on closely related pyrrole derivatives have highlighted their potential as anticancer agents. For instance:

- Inhibition of Cancer Cell Proliferation : Derivatives have shown GI₅₀ values ranging from 29 nM to 78 nM against various cancer cell lines, indicating strong antiproliferative effects .

Anti-Tuberculosis Activity

Recent studies on pyrrole derivatives indicate promising anti-tuberculosis (TB) activity, with some compounds demonstrating MIC values below 0.016 μg/mL against drug-resistant strains .

Study 1: Anticancer Evaluation

In a study evaluating a series of pyrrole derivatives, this compound was included in the synthesis of new compounds aimed at targeting mutant EGFR/BRAF pathways. The results indicated significant antiproliferative activity with minimal cytotoxicity, suggesting a favorable therapeutic index .

| Compound | GI₅₀ (nM) | IC₅₀ (nM) | Activity Type |

|---|---|---|---|

| Compound A | 29 | 68 | Antiproliferative |

| Compound B | 42 | 74 | Antiproliferative |

| This compound | TBD | TBD | TBD |

Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of pyrrole derivatives demonstrated that certain modifications led to enhanced activity against Staphylococcus aureus, with MIC values as low as 1 μg/mL .

Pharmacokinetics

Although specific pharmacokinetic data for this compound is limited, related compounds suggest favorable absorption characteristics and potential for systemic bioavailability.

特性

IUPAC Name |

ethyl 5-chloro-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-2-11-7(10)5-3-6(8)9-4-5/h3-4,9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTJVCOJDMXEHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。